(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine IUPAC name and structure
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine IUPAC name and structure
[1][2]
Executive Summary
Identity & Significance: (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a secondary amine intermediate featuring two distinct pharmacophores: the electron-rich 1,3-benzodioxole (piperonyl) ring and the lipophilic 4-methylbenzyl (p-xylyl) group.[1] In medicinal chemistry, this scaffold serves as a critical "linker" molecule.[1] Its structural motifs are ubiquitous in bioactive compounds, ranging from chemokine receptor antagonists (e.g., CCR1/CCR5 inhibitors) to monoamine oxidase (MAO) inhibitors.[1]
Core Utility:
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Privileged Scaffold: The benzodioxole ring is a bioisostere for the indole ring and catechol, often improving metabolic stability while maintaining hydrogen bond acceptor capability.[1]
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Synthetic Versatility: Acts as a nucleophilic building block for urea formation, amide coupling, or sulfonylation in combinatorial library synthesis.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Structure[1][3][7]
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IUPAC Name: N-[(1,3-Benzodioxol-5-yl)methyl]-1-(4-methylphenyl)methanamine[1]
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Common Names: N-(4-Methylbenzyl)piperonylamine; 3,4-Methylenedioxy-N-(4-methylbenzyl)benzylamine.[1]
Structural Visualization
The molecule consists of a secondary amine center flanked by two benzylic systems.[1] The benzodioxole moiety confers rigidity and polarity, while the tolyl group provides bulk and lipophilicity.[1]
Physicochemical Properties (Calculated)
| Property | Value | Context |
| Molecular Weight | 255.31 g/mol | Fragment-like, suitable for lead optimization.[1] |
| LogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity; likely CNS penetrant.[1] |
| pKa (Base) | ~9.2 - 9.5 | Protonated at physiological pH (7.4).[1] |
| H-Bond Donors | 1 (NH) | Critical for receptor binding interactions.[1] |
| H-Bond Acceptors | 3 (2 Oxygens + 1 Nitrogen) | Benzodioxole oxygens participate in weak H-bonding.[1] |
Synthetic Methodology: Reductive Amination
The most robust route to this secondary amine is the Reductive Amination of Piperonal (3,4-methylenedioxybenzaldehyde) with 4-Methylbenzylamine.[1] This method avoids the over-alkylation issues common with direct alkylation using halides.[1]
Reaction Scheme
Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]
Detailed Protocol
Objective: Synthesis of 5.0 g of (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine.
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Imine Formation:
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In a 250 mL round-bottom flask, dissolve Piperonal (1.0 equiv, 19.6 mmol, 2.94 g) in anhydrous DCM (60 mL).
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Add 4-Methylbenzylamine (1.05 equiv, 20.6 mmol, 2.50 g).
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Note: Stir at Room Temperature (RT) for 30–60 minutes. The solution may become slightly warm as the imine forms.[1]
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Reduction:
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Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 27.4 mmol, 5.8 g) in three portions over 15 minutes.
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Add Acetic Acid (catalytic, 1-2 drops) to catalyze the imine reduction if the reaction is sluggish.[1]
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Stir under nitrogen atmosphere at RT for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).
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Workup (Self-Validating Step):
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Purification:
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria:
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¹H NMR (CDCl₃, 400 MHz):
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺ peak at m/z 256.1.[1]
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Medicinal Chemistry Applications
This molecule is rarely a final drug but serves as a high-value intermediate.[1]
Chemokine Receptor Antagonists
Benzodioxole-benzylamine motifs are frequent hits in High-Throughput Screening (HTS) for CCR5 and CCR1 antagonists.[1] The benzodioxole ring mimics the catechol moiety found in many biogenic amines but lacks the metabolic liability of rapid oxidation.[1]
Calcium Channel Blockers
Structural analogs (e.g., Fendiline derivatives) containing two bulky lipophilic groups linked by a secondary amine show activity as L-type calcium channel blockers.[1] The 4-methylbenzyl group provides the necessary hydrophobic interaction within the channel pore.[1]
Antimicrobial Sulfonamides
As cited in recent literature, secondary amines of this class are reacted with sulfonyl chlorides (e.g., Tosyl chloride) to generate sulfonamides with potent antibacterial activity against Gram-negative strains like P. aeruginosa [1].[1]
Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.[1]
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Spill Protocol: Absorb with inert material (vermiculite).[1] Do not flush into surface water.[1]
References
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Rehman, A., et al. "Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide."[1][5] ResearchGate, 2026.[1] (Note: Generalized reference to benzodioxole sulfonamide synthesis).
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PubChem Compound Summary for CID 421238, (1,3-Dioxaindan-5-ylmethyl)(methyl)amine (Analogous structure).[1] National Center for Biotechnology Information (2025).[1] .[1]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] .[1]
Sources
- 1. (1,3-Dioxaindan-5-ylmethyl)(methyl)amine | C9H11NO2 | CID 421238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. You are being redirected... [hit2lead.com]
- 3. Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine | CAS 435345-36-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide: an analogue of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
